molecular formula C10H9ClN4O2 B2536694 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide CAS No. 334832-89-2

1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide

Cat. No.: B2536694
CAS No.: 334832-89-2
M. Wt: 252.66
InChI Key: BOXSGZRAFPBQHN-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a carbohydrazide moiety attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to further reactions to introduce the hydroxy and carbohydrazide groups. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert the carbohydrazide group into an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The carbohydrazide group can react with carbonyl compounds to form hydrazones or hydrazides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential use as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial effects. In cancer cells, it may interfere with signaling pathways involved in cell proliferation and survival, leading to apoptosis or cell death.

Comparison with Similar Compounds

1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole: This compound lacks the carbohydrazide group and may have different biological activities and properties.

    4-chlorophenylhydrazine: This precursor compound lacks the pyrazole ring and hydroxy group, and its biological activities may differ significantly.

    1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxamide: This compound has a carboxamide group instead of a carbohydrazide group, which may affect its chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities compared to other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-hydroxypyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c11-6-1-3-7(4-2-6)15-5-8(16)9(14-15)10(17)13-12/h1-5,16H,12H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXSGZRAFPBQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)C(=O)NN)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328096
Record name 1-(4-chlorophenyl)-4-hydroxypyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

334832-89-2
Record name 1-(4-chlorophenyl)-4-hydroxypyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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